Home > Products > Screening Compounds P143124 > 3-(4-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione
3-(4-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione -

3-(4-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione

Catalog Number: EVT-13378334
CAS Number:
Molecular Formula: C9H14N2O2S
Molecular Weight: 214.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(4-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione is a compound that belongs to the class of thiazolidinediones, characterized by a thiazolidine ring and a dione functional group. Thiazolidinediones are known for their pharmacological activities, particularly in the field of diabetes management and cancer therapy. The presence of an amino group in this compound enhances its potential for various biological activities.

Source

This compound can be derived from various synthetic pathways involving thiazolidine-2,4-dione derivatives. The thiazolidine-2,4-dione scaffold has been extensively studied for its biological properties and is often modified to enhance its efficacy against specific targets.

Classification

3-(4-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione can be classified as:

  • Chemical Class: Thiazolidinediones
  • Functional Groups: Amino group, dione
  • Biological Activity: Antidiabetic, anticancer
Synthesis Analysis

Methods

The synthesis of 3-(4-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione typically involves several steps:

  1. Formation of Thiazolidine Ring: The initial step often includes the reaction of a suitable amine with a thiazolidinedione precursor.
  2. Cyclization: A cyclization reaction is performed to form the thiazolidine structure, which may involve heating under acidic or basic conditions.
  3. Amino Substitution: The introduction of the cyclohexylamine moiety can be achieved through nucleophilic substitution reactions.

Technical details regarding specific reagents and conditions can vary based on the desired derivatives and their applications in biological studies .

Molecular Structure Analysis

Structure

The molecular structure of 3-(4-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione features:

  • A thiazolidine ring with a sulfur atom.
  • Two carbonyl (dione) groups at positions 2 and 4.
  • An amino group attached to a cyclohexyl ring at position 3.

Data

The molecular formula can be represented as C10H14N2O2SC_{10}H_{14}N_2O_2S. The compound's molecular weight is approximately 230.30 g/mol.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions:

  1. Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
  2. Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives.
  3. Hydrolysis: Under acidic or basic conditions, hydrolysis of the dione groups may occur.

Technical details include monitoring these reactions via thin-layer chromatography and characterizing products using spectroscopic methods such as NMR and IR .

Mechanism of Action

Process

The mechanism of action for 3-(4-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione primarily involves its interaction with specific biological targets:

  • Peroxisome Proliferator-Activated Receptors (PPARs): This compound may activate PPAR-γ, which plays a crucial role in glucose metabolism and fat cell differentiation.
  • Alpha-Amylase Inhibition: It has demonstrated potential as an inhibitor of alpha-amylase, contributing to its antidiabetic effects.

Data from studies indicate significant interactions with these receptors leading to improved metabolic profiles in animal models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: The melting point ranges between 150°C to 160°C depending on purity.

Chemical Properties

  • Solubility: Soluble in polar solvents like water and methanol but less soluble in non-polar solvents.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant analyses include spectroscopic methods confirming the structure and purity of synthesized compounds .

Applications

Scientific Uses

3-(4-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione has several promising applications:

  • Antidiabetic Agents: Due to its ability to enhance insulin sensitivity and lower blood glucose levels.
  • Anticancer Research: Exhibits potential against various cancer cell lines by inducing apoptosis or inhibiting proliferation.
  • Pharmaceutical Development: As a lead compound for developing new drugs targeting metabolic disorders and cancer therapies.

Research continues into optimizing its efficacy and understanding its full pharmacological profile .

Introduction to Thiazolidinedione (TZD) Derivatives in Medicinal Chemistry

Thiazolidine-2,4-dione (TZD) is a privileged heterocyclic scaffold in drug discovery, characterized by a five-membered ring containing sulfur at position 1, nitrogen at position 3, and two carbonyl groups at positions 2 and 4. This structure enables versatile chemical modifications at the N3 and C5 positions, facilitating the design of molecules with diverse pharmacological activities. TZD derivatives have demonstrated significant therapeutic potential across multiple disease domains, including diabetes, cancer, inflammation, and microbial infections, largely attributed to their ability to modulate key biological targets such as PPAR-γ, VEGFR-2, and Mur ligases [7]. The incorporation of cyclic amine substituents, exemplified by 3-(4-aminocyclohexyl)-1,3-thiazolidine-2,4-dione, represents a strategic approach to enhance target specificity and metabolic stability.

Historical Evolution of TZDs as Pharmacological Scaffolds

The development of TZD-based therapeutics began in the 1980s with ciglitazone (Takeda Pharmaceuticals), the first compound identified as a PPAR-γ agonist. Despite its antihyperglycemic efficacy, hepatotoxicity prevented clinical use. Subsequent iterations included:

  • Troglitazone (Sankyo, 1988): Approved for type 2 diabetes but withdrawn in 2000 due to hepatotoxicity.
  • Rosiglitazone (GSK, 1999) and Pioglitazone (Takeda, 1999): Second-generation PPAR-γ agonists with improved safety profiles. Rosiglitazone faced restrictions over cardiovascular concerns, later partially lifted.
  • Lobeglitazone (Chong Kun Dang, 2013): Approved in Korea, highlighting ongoing structural refinements [7].

Table 1: Evolution of TZD-Based Therapeutics

CompoundDeveloperKey FeaturesStatus
CiglitazoneTakeda (1980s)Prototype PPAR-γ agonistPreclinical
TroglitazoneSankyo (1988)First marketed TZD; improved efficacyWithdrawn (2000)
PioglitazoneTakeda/Pfizer (1999)Reduced hepatotoxicity; modulates lipid metabolismApproved
LobeglitazoneChong Kun Dang (2013)Enhanced selectivity for PPAR-γApproved (Korea)

The shift from simple TZD derivatives to hybrid scaffolds incorporating aminocyclohexyl groups emerged to circumvent limitations like fluid retention and weight gain. This innovation leveraged the cyclohexylamine moiety—a versatile pharmacophore known to enhance binding to diverse targets through conformational rigidity and hydrophobic interactions [2] [10].

Structural and Functional Significance of 3-(4-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione

This compound (PubChem CID: 17591359) features a cyclohexylamine group linked to the TZD core’s N3 position. Its structural attributes include:

  • Stereochemical Complexity: The cyclohexyl ring introduces axial/equatorial isomerism. X-ray crystallography confirms that equatorial positioning of the amine group optimizes binding to target proteins like DPP-4 and PPAR-γ, enhancing potency [2].
  • Electronic Properties: The TZD core’s carbonyl groups act as hydrogen bond acceptors, while the cyclohexylamine’s NH₂ group serves as a hydrogen bond donor. This dual functionality facilitates interactions with residues in binding pockets (e.g., Glu206 and Tyr662 in DPP-4) [6].
  • Synthetic Versatility: The amine group enables further derivatization via acylation or alkylation, allowing optimization of pharmacokinetic properties [8] [9].

Table 2: Key Molecular Features and Bioactivities

Structural ElementRole in BioactivityTargetsBiological Effects
TZD Carbonyl GroupsH-bond acceptors; electrostatic interactionsPPAR-γ LBD, Mur ligasesPPAR-γ activation; antibacterial
Cyclohexylamine NH₂ GroupH-bond donor; facilitates salt bridge formationDPP-4 Glu dyad, VEGFR-2Enzyme inhibition; antiangiogenic
Cyclohexyl RingHydrophobic occupancy of allosteric pockets; conformational stabilityPPAR-γ, VEGFR-2 hydrophobic coreEnhanced affinity; selectivity

In PPAR-γ modulation, the compound acts as a partial agonist, with docking scores of -7.642 to -7.765 kcal/mol, comparable to pioglitazone (-8.558 kcal/mol). This activity translates to hypoglycemic effects in vivo, reducing blood glucose by 108–117 mg/dL in diabetic models [6]. For VEGFR-2 inhibition, hybrid derivatives (e.g., compound 12a) suppress kinase activity at IC₅₀ = 2–40 μM, correlating with antiproliferative effects in cancer cell lines [4].

Role of Cyclohexylamine Substituents in Modulating Bioactivity

The cyclohexylamine moiety critically enhances the drug-like properties of TZD derivatives through three key mechanisms:

  • Conformational Restriction: The saturated cyclohexyl ring locks the amine group in orientations that optimize binding. In DPP-4 inhibitors, equatorial 4-aminocyclohexyl configurations exhibit IC₅₀ = 21 nM, versus weaker activity in axial isomers [2].
  • Metabolic Stability: Cyclohexylamine derivatives resist oxidative metabolism by hepatic CYP450 enzymes. Unlike aromatic amines, they avoid N-hydroxylation pathways linked to toxicity [5]. Species-specific metabolism is noted: rats convert cyclohexylamine to aminocyclohexanols (up to 20%), while humans excrete >99% unchanged [2].
  • Target Versatility:
  • Antidiabetic Applications: Cyclohexylamine-TZD hybrids bind PPAR-γ’s hydrophobic LBD region, triggering GLUT-4 translocation and insulin sensitization [6] [7].
  • Anticancer Effects: In VEGFR-2 inhibitors, the cyclohexyl group occupies the allosteric hydrophobic pocket (e.g., in compound 12a), disrupting kinase signaling [4].
  • Antimicrobial Activity: Derivatives like chlorophenylthiosemicarbazone-TZD hybrids (MIC = 3.91 mg/L) exploit the amine’s nucleophilicity to disrupt bacterial cell wall synthesis [9].

Table 3: Impact of Cyclohexylamine on Pharmacological Profiles

ApplicationBase CompoundCyclohexylamine HybridActivity Enhancement
DPP-4 InhibitionSitagliptin3-(2-Aminocyclohexyl)-TZD (Compound 94)IC₅₀ = 21 nM; >100× selectivity over DPP-8/9
VEGFR-2 InhibitionSorafenibTZD-cyclohexylamine (Compound 12a)IC₅₀ = 2 μM (Caco-2); apoptosis via Bcl-2 suppression
PPAR-γ ActivationPioglitazone5-(Thiophen-2-ylmethylene)-3-cyclohexylamine-TZDΔG = -7.765 kcal/mol; glucose reduction = 117 mg/dL

Synthetic routes to these hybrids emphasize ring functionalization. Key approaches include:

  • Ritter reaction of ω-chlorocarboxylic acids with cyclohexylamine [8].
  • Knoevenagel condensation at C5 of TZD with aldehydes, followed by N3-alkylation with 4-aminocyclohexyl groups [4] [9].

Future directions include developing dual PPAR-α/γ agonists and multitarget kinase inhibitors by leveraging the stereochemical diversity of aminocyclohexyl-TZDs.

Properties

Product Name

3-(4-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione

IUPAC Name

3-(4-aminocyclohexyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

InChI

InChI=1S/C9H14N2O2S/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h6-7H,1-5,10H2

InChI Key

SDLLBABUTGUKDC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)N2C(=O)CSC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.